Computed Lipophilicity (XLogP3): 3,4-Dimethoxybenzyl Confers Intermediate Polarity Among Common N1-Benzyl Analogs
The target compound's computed XLogP3 of 1.9 positions it between the more lipophilic 4-chlorobenzyl analog (XLogP3 ~2.4) and the less lipophilic unsubstituted benzyl analog (XLogP3 ~1.5), while the 4-methoxybenzyl analog (single methoxy) has XLogP3 ~1.7 [1]. This intermediate lipophilicity can favor balanced aqueous solubility and passive membrane permeability relative to the halogenated or unsubstituted comparators, which may be advantageous in cell-based phenotypic screening [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 28466-69-5): XLogP3-AA = 1.5; 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1152839-40-1): XLogP3-AA = 1.7; 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1185056-79-4): XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. benzyl; +0.2 vs. 4-methoxybenzyl; -0.5 vs. 4-chlorobenzyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); validated against experimental logP values where available. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance; the intermediate XLogP3 of the target compound offers a distinct profile for balancing these competing ADME properties relative to halogenated or unsubstituted N1-benzyl comparators.
- [1] PubChem Compound database: CID 4715087, CID 28466-69-5, CID 1152839-40-1, CID 1185056-79-4. Computed XLogP3-AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
